molecular formula C23H26N2O2 B076708 Benzetimide CAS No. 14051-33-3

Benzetimide

Cat. No.: B076708
CAS No.: 14051-33-3
M. Wt: 362.5 g/mol
InChI Key: LQQIVYSCPWCSSD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzetimide, also known as the (-)-enantimorph of dexetimide , primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.

Mode of Action

This compound acts as a muscarinic antagonist . This means it binds to the muscarinic acetylcholine receptors and blocks their activation by acetylcholine, a neurotransmitter. By doing so, it inhibits the parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, and other areas of the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This inhibition can alter the function of various organ systems throughout the body, potentially leading to therapeutic effects. For instance, this compound has been used to treat neuroleptic-induced parkinsonism , a condition characterized by movement and muscle control problems.

Biochemical Analysis

Biochemical Properties

Benzetimide interacts with the muscarinic acetylcholine receptor, acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The nature of this interaction is competitive, as this compound competes with acetylcholine for the same binding site on the receptor .

Cellular Effects

This compound’s antagonistic action on the muscarinic acetylcholine receptor can have various effects on cells. For example, it can inhibit the activation of certain cell signaling pathways that are normally triggered by acetylcholine. This can influence various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the muscarinic acetylcholine receptor. This binding prevents acetylcholine from activating the receptor, thereby inhibiting the downstream effects of receptor activation. These effects can include changes in gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzetimide can be synthesized through a multi-step process involving the reaction of this compound hydrochloride with sodium bicarbonate in water, followed by extraction with dichloromethane. The organic layer is then dried, filtered, and the solvent is evaporated. The residue is separated into its enantiomers by chiral column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Benzetimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzetimide has several scientific research applications:

    Chemistry: Used as a reference compound in the study of muscarinic antagonists.

    Biology: Investigated for its effects on muscarinic receptors in various biological systems.

    Medicine: Explored for its potential in treating neuroleptic-induced parkinsonism and other conditions involving cholinergic dysfunction.

    Industry: Utilized in the development of new anticholinergic drugs .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high central anticholinergic potency, making it particularly effective in treating conditions like neuroleptic-induced parkinsonism. Its ability to block muscarinic receptors at submydriatic dose levels sets it apart from other anticholinergics .

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQIVYSCPWCSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046173
Record name Benzetimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14051-33-3
Record name Benzetimide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzetimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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